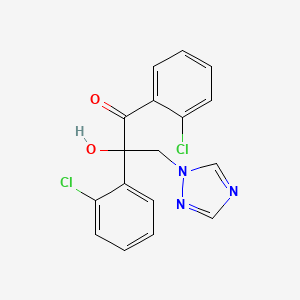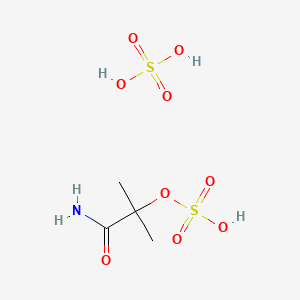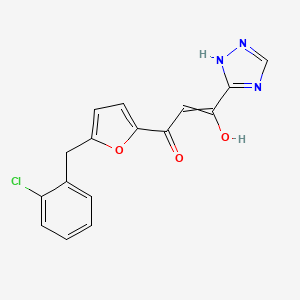![molecular formula C12H21NO4 B12686375 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol CAS No. 68951-66-6](/img/structure/B12686375.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol, also known as triethanolamine, is a colorless, viscous liquid with a mild ammoniacal odor. It is hygroscopic and can absorb moisture and carbon dioxide from the air. This compound is miscible with water, ethanol, and acetone, and slightly soluble in ether, benzene, and carbon tetrachloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol is typically synthesized through the reaction of ethylene oxide with ammonia or ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to a solution of ammonia or ethylene diamine. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrilotriacetic acid.
Reduction: It can be reduced to form diethanolamine.
Substitution: It can undergo substitution reactions with halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like methyl chloride are used in substitution reactions.
Major Products
Oxidation: Nitrilotriacetic acid.
Reduction: Diethanolamine.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol has a wide range of applications in scientific research:
Chemistry: It is used as a complexing agent and a pH buffer in various chemical reactions.
Biology: It is used in the preparation of biological buffers and as a component in cell culture media.
Medicine: It is used in the formulation of topical creams and ointments due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol involves its ability to act as a surfactant and emulsifier. It reduces the surface tension between different substances, allowing them to mix more easily. This property is utilized in various applications, including the formulation of creams and lotions .
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: Similar in structure but with two hydroxyethyl groups instead of three.
Monoethanolamine: Contains only one hydroxyethyl group.
Nitrilotriacetic acid: Formed through the oxidation of 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol.
Uniqueness
This compound is unique due to its three hydroxyethyl groups, which provide it with superior emulsifying and buffering properties compared to its analogs. This makes it particularly useful in applications requiring stable emulsions and precise pH control .
Properties
CAS No. |
68951-66-6 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;phenol |
InChI |
InChI=1S/C6H15NO3.C6H6O/c8-4-1-7(2-5-9)3-6-10;7-6-4-2-1-3-5-6/h8-10H,1-6H2;1-5,7H |
InChI Key |
JIHPTYQPPOKVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C(CO)N(CCO)CCO |
Related CAS |
23184-71-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


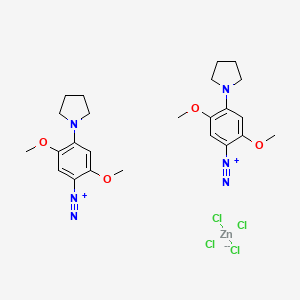
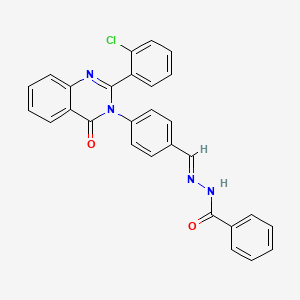
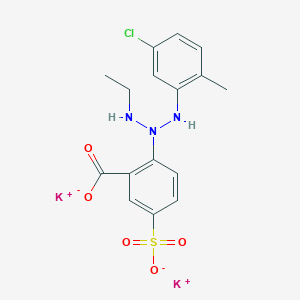

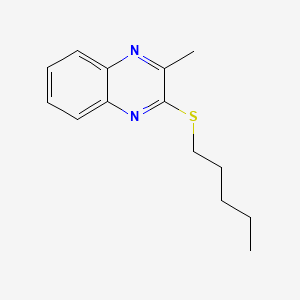
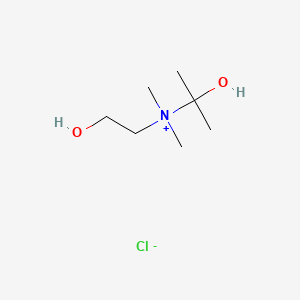
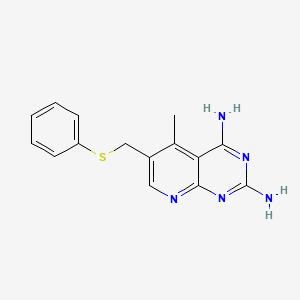
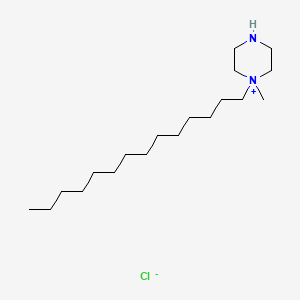
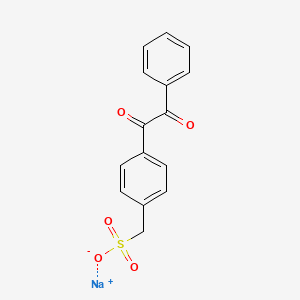
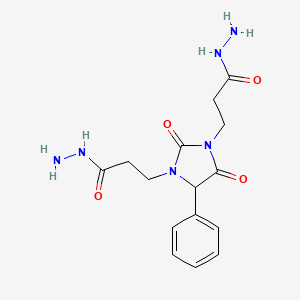
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
